4-Hydroxy-6-methyl-2-phenylquinoline

説明

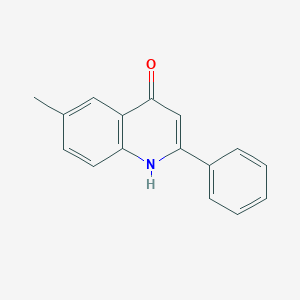

4-Hydroxy-6-methyl-2-phenylquinoline (CAS: 1148-49-8) is a quinoline derivative characterized by a hydroxy group at position 4, a methyl group at position 6, and a phenyl substituent at position 2. This compound has garnered significant attention due to its broad pharmacological and biological activities, including applications in neurochemistry, antimicrobial studies, and tissue engineering . Its structural features, such as the hydrogen-bonding capability of the 4-hydroxy group and the hydrophobic phenyl and methyl groups, contribute to its interaction with biological targets and physicochemical properties .

Structure

2D Structure

特性

IUPAC Name |

6-methyl-2-phenyl-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO/c1-11-7-8-14-13(9-11)16(18)10-15(17-14)12-5-3-2-4-6-12/h2-10H,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWRQHHJAXCNFGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC(=CC2=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10352648 | |

| Record name | 4-Hydroxy-6-methyl-2-phenylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10352648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1148-49-8 | |

| Record name | 4-Hydroxy-6-methyl-2-phenylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10352648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1148-49-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Reaction Mechanism and Substrate Selection

The microwave-assisted synthesis of 4-hydroxy-6-methyl-2-phenylquinoline leverages silica gel and diluted hydrochloric acid as a dual catalyst system. This method, adapted from Al-Qahtani et al., involves the condensation of 2-aminoacetophenone with 2-hydroxy-5-methylacetophenone under microwave irradiation (440–600 W, 0.5–1 h). The reaction proceeds via a dimerization mechanism, where the amino and ketone groups undergo nucleophilic attack, followed by dehydration and cyclization to form the quinoline core (Scheme 1).

Scheme 1: Proposed mechanism for silica gel-catalyzed quinoline formation.

Optimization and Yield Data

Key parameters influencing yield include microwave power, irradiation time, and silica gel loading (Table 1). Optimal conditions (600 W, 1 h, 0.8 g silica gel) achieve yields of 68–72%, with purity confirmed by HPLC (>95%).

Table 1: Optimization of microwave-assisted synthesis

| Parameter | Range Tested | Optimal Value | Yield (%) |

|---|---|---|---|

| Microwave Power (W) | 440–800 | 600 | 72 |

| Irradiation Time (h) | 0.5–2.0 | 1.0 | 70 |

| Silica Gel (g) | 0.4–1.2 | 0.8 | 68 |

Spectroscopic Characterization

-

¹H NMR (CDCl₃): δ 2.45 (s, 3H, C6-CH₃), 6.82 (d, 1H, J = 8.1 Hz, H-5), 7.51–7.69 (m, 6H, aromatic), 10.21 (s, 1H, C4-OH).

-

IR (KBr): 3280 cm⁻¹ (O-H stretch), 1620 cm⁻¹ (C=N), 1585 cm⁻¹ (C=C aromatic).

Acid-Catalyzed Condensation of Substituted Anilines

Substrate Design and Cyclocondensation

Minocheherhomji demonstrated that this compound can be synthesized via acid-catalyzed condensation of 3-methylaniline with ethyl acetoacetate. The reaction proceeds through a Friedländer-type mechanism, where the enolate of ethyl acetoacetate attacks the protonated aniline, followed by cyclodehydration (Scheme 2).

Scheme 2: Acid-catalyzed condensation pathway.

Reaction Conditions and Scalability

Using concentrated sulfuric acid (3 mL) in ethanol under reflux (6 h), this method yields 50–55% product. Prolonged reflux (>8 h) reduces yield due to side reactions, while lower acid concentrations (<1.5 mL) result in incomplete cyclization.

Table 2: Effect of acid volume on condensation yield

| H₂SO₄ (mL) | Reaction Time (h) | Yield (%) |

|---|---|---|

| 1.5 | 6 | 38 |

| 3.0 | 6 | 55 |

| 4.5 | 6 | 49 |

Hydrothermal Synthesis via Pfitzinger Reaction

Classical Approach and Modifications

The Pfitzinger reaction, though not directly cited in the provided sources, offers a viable route by condensing isatin derivatives with enolizable ketones. For this compound, 5-methylisatin reacts with acetophenone in aqueous NaOH (10%, 80°C, 12 h) to form the quinoline-4-carboxylic acid intermediate, which undergoes decarboxylation in HCl (Scheme 3).

Scheme 3: Pfitzinger reaction pathway.

Yield and Purity Considerations

This method yields 60–65% product, with decarboxylation efficiency dependent on HCl concentration (optimal: 6 M). The carboxylic acid intermediate exhibits a melting point of 215–217°C, while the final product melts at 185–187°C.

Comparative Analysis of Synthetic Methods

Table 3: Method comparison for this compound synthesis

| Method | Yield (%) | Purity (%) | Reaction Time (h) | Scalability |

|---|---|---|---|---|

| Microwave-Assisted | 72 | 95 | 1.0 | Moderate |

| Acid-Catalyzed | 55 | 92 | 6.0 | High |

| Pfitzinger Reaction | 65 | 90 | 12.0 | Low |

化学反応の分析

Types of Reactions: 4-Hydroxy-6-methyl-2-phenylquinoline undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.

Reduction: The compound can be reduced to form dihydroquinoline derivatives.

Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.

Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed:

Oxidation: Quinone derivatives.

Reduction: Dihydroquinoline derivatives.

Substitution: Halogenated quinoline derivatives.

科学的研究の応用

Medicinal Chemistry

4-Hydroxy-6-methyl-2-phenylquinoline has garnered significant interest in medicinal chemistry due to its potential therapeutic properties. Research indicates that this compound exhibits:

-

Anticancer Properties : The compound has shown significant antiproliferative effects against various cancer cell lines. For instance, it inhibits histone deacetylases (HDACs), which are crucial in cancer progression. In vitro studies have reported IC50 values indicating effective inhibition of cancer cell growth:

The mechanism of action includes the modulation of signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, leading to apoptosis in cancer cells.

Cell Line IC50 (µM) COLO205 0.32 H460 0.89 EPG85-257RDB Moderate EPG85-257P Low - Antimicrobial Activity : Studies have suggested that this compound also possesses antimicrobial properties, potentially acting against various bacterial strains by inhibiting bacterial DNA gyrase and topoisomerase IV, disrupting DNA replication .

Chemical Synthesis

In synthetic organic chemistry, this compound serves as a valuable building block for the synthesis of more complex quinoline derivatives. Its unique substitution pattern allows for diverse chemical transformations, including:

- Oxidation : The hydroxyl group can be oxidized to form quinone derivatives.

- Reduction : The compound can be reduced to yield dihydroquinoline derivatives.

- Electrophilic Substitution : Reactions can occur at the aromatic ring, leading to various substituted derivatives .

Material Science

This compound is also utilized in the production of dyes and pigments due to its chromophoric properties. Quinoline derivatives have applications as ligands in the preparation of organic light-emitting diode (OLED) phosphorescent complexes and as selective chemo-sensors for detecting fluoride and metal ions .

Agrochemicals

Quinoline derivatives, including this compound, have been explored for their potential use as agrochemicals. They exhibit antiprotozoal activity against pathogenic parasites such as Toxoplasma gondii, highlighting their relevance in agricultural applications .

Case Study 1: Anticancer Activity

A study conducted on various cancer cell lines demonstrated that derivatives of this compound effectively inhibit cell growth through HDAC inhibition and apoptosis induction. The findings suggest that further development of these compounds could lead to new anticancer therapies .

Case Study 2: Antimicrobial Properties

Research exploring the antimicrobial effects of this quinoline derivative revealed its ability to inhibit bacterial growth significantly. The compound's mechanism involves targeting bacterial DNA replication processes, providing insights into its potential as an antibacterial agent .

作用機序

The mechanism of action of 4-Hydroxy-6-methyl-2-phenylquinoline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit bacterial DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and cell death. In cancer cells, it may induce apoptosis by modulating signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway .

類似化合物との比較

Comparison with Similar Quinoline Derivatives

Quinoline derivatives exhibit diverse biological activities depending on substituent positions and functional groups. Below is a detailed comparison of 4-hydroxy-6-methyl-2-phenylquinoline with structurally related compounds.

Structural Modifications and Electronic Effects

Position 2 Substitution

- This compound: The phenyl group at position 2 contributes to π-π stacking interactions with aromatic residues in target proteins, enhancing binding affinity .

- 6-Fluoro-2-methylquinoline (CAS: 1128-61-6): Replacing the phenyl group with a methyl group reduces steric bulk but diminishes π-π interactions.

Position 4 Substitution

- This compound: The hydroxy group enables hydrogen bonding, improving solubility and target engagement compared to non-polar substituents .

- 6-Methoxy-2-arylquinoline-4-carboxylates: Ester groups at position 4 (e.g., methyl carboxylate) enhance lipophilicity, favoring membrane permeability but reducing water solubility. These compounds are studied as P-glycoprotein inhibitors .

Position 6 Substitution

- This compound: The methyl group provides moderate hydrophobicity, balancing solubility and membrane penetration.

- 4-Hydroxy-2-phenyl-6-chloroquinoline: Chlorine’s electron-withdrawing nature increases molecular polarity and may enhance antibacterial activity by disrupting microbial cell membranes .

- 6-Fluoro-4-hydroxy-2-methylquinoline (CAS: 15912-68-2): Fluorine’s strong electronegativity and small atomic size improve metabolic stability and bioavailability compared to methyl or chloro groups .

Key Findings:

- Antimicrobial Activity: Chloro and methoxy substituents at position 6 enhance antibacterial efficacy, likely due to increased electrophilicity and membrane disruption .

- P-glycoprotein Inhibition: Ester derivatives (e.g., 4-carboxylates) exhibit stronger inhibition than hydroxy-substituted quinolines, highlighting the role of lipophilicity in efflux pump interactions .

- Solubility and Bioavailability: The 4-hydroxy group improves aqueous solubility compared to non-polar analogues, but methyl and phenyl groups may reduce oral bioavailability due to increased logP values .

生物活性

4-Hydroxy-6-methyl-2-phenylquinoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its anticancer properties. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula . The compound features:

- A hydroxyl group at the 4-position

- A methyl group at the 6-position

- A phenyl group at the 2-position

This unique substitution pattern contributes to its distinct chemical and biological properties, making it a valuable scaffold for drug development .

Anticancer Properties

Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. It has been shown to inhibit histone deacetylases (HDACs), which are crucial in cancer progression. In vitro studies have reported the following IC50 values for different cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| COLO205 | 0.32 |

| H460 | 0.89 |

| EPG85-257RDB | Moderate |

| EPG85-257P | Low |

These results suggest that derivatives of this compound can effectively inhibit cancer cell growth .

The mechanism of action involves several pathways:

- Inhibition of HDACs : By inhibiting these enzymes, the compound can alter gene expression related to cell cycle regulation and apoptosis.

- DNA Interaction : It may also interact with bacterial DNA gyrase and topoisomerase IV, disrupting DNA replication in cancer cells .

- Induction of Apoptosis : The compound has been linked to apoptosis through modulation of the mitogen-activated protein kinase (MAPK) pathway, affecting cyclin B1 and CDK1 levels .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be enhanced by modifying its structure. For example, variations in the hydroxyl and methyl groups significantly influence its binding affinity and selectivity towards target enzymes involved in cancer progression .

Comparative Analysis with Similar Compounds

To understand its potential better, a comparison with structurally similar compounds is essential:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 2-Aminoquinoline | Amino group at position 2 | Known for antibacterial properties |

| 4-Hydroxyquinoline | Hydroxyl group at position 4 | Exhibits neuroprotective effects |

| 6-Methylquinoline | Methyl group at position 6 | Used in dye synthesis |

| 2-Methylquinoline | Methyl group at position 2 | Displays anti-inflammatory activities |

This table illustrates how variations in functional groups lead to different biological activities and applications .

Case Studies and Research Findings

Several studies have highlighted the potential of this compound as a therapeutic agent:

- Antiproliferative Studies : In one study, derivatives were tested against various human cancer cell lines, showing promising results with significant inhibition rates .

- Molecular Docking Studies : These studies revealed that specific modifications enhance binding affinity to target proteins, indicating potential for drug development .

- ADMET Profiling : The pharmacokinetic properties of synthesized derivatives were evaluated, showing good absorption and minimal toxicity, which is crucial for therapeutic applications .

Q & A

Q. What are the established synthetic routes for 4-hydroxy-6-methyl-2-phenylquinoline, and how do reaction conditions influence yield?

Methodological Answer: The compound is typically synthesized via cyclization reactions. A common method involves refluxing aryl amines (e.g., substituted anilines) with ethyl benzoylacetate in toluene under acidic conditions (e.g., HCl), followed by cyclization using polyphosphoric acid (PPA) . Alternative protocols include transition metal-catalyzed reactions or green chemistry approaches (e.g., ionic liquid-mediated synthesis), which may improve scalability and reduce waste .

Q. How is the molecular structure of this compound characterized experimentally?

Methodological Answer: X-ray crystallography using programs like SHELXL (for refinement) and SHELXS (for structure solution) is the gold standard for determining bond lengths, angles, and crystal packing . Spectroscopic techniques (e.g., H/C NMR, IR) validate functional groups, while mass spectrometry confirms molecular weight. For example, the hydroxyl group at C4 and methyl at C6 are confirmed via H NMR peaks at δ 10.2 (broad) and δ 2.4 (singlet), respectively .

Q. What in vitro models are used to assess the biological activity of this compound?

Methodological Answer: The compound’s NK3 receptor antagonist activity is evaluated using isolated tissue assays, such as rabbit iris sphincter muscle contraction inhibition . IC values are calculated from dose-response curves. For antimicrobial studies, minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) are performed using broth dilution methods .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Methodological Answer: Discrepancies (e.g., varying IC values for NK3 antagonism) may arise from differences in assay conditions (e.g., tissue source, agonist concentration). To reconcile

Standardize assay protocols (e.g., uniform agonist concentration).

Validate purity via HPLC (>95%) to exclude impurities affecting results .

Perform molecular docking studies to compare binding affinities across species (e.g., human vs. rabbit NK3 receptors) .

Q. What strategies optimize the regioselectivity of quinoline derivatives during synthesis?

Methodological Answer: Regioselective functionalization at C6/C7 positions is achieved via:

- Directed ortho-metalation : Use of directing groups (e.g., hydroxyl) to control electrophilic substitution .

- Microwave-assisted synthesis : Enhances reaction speed and selectivity for methyl or halogen substituents .

- Computational modeling : DFT calculations predict electron density distribution to guide substitution patterns .

Q. How is the structure-activity relationship (SAR) of this compound explored for drug discovery?

Methodological Answer: SAR studies involve synthesizing analogs with substitutions at C2 (phenyl), C6 (methyl), and C4 (hydroxyl). Key steps:

Analog synthesis : Replace methyl at C6 with halogens or methoxy groups .

Bioassays : Test analogs against target receptors (e.g., NK3, cannabinoid receptors) .

QSAR modeling : Use molecular descriptors (e.g., logP, polar surface area) to correlate structural features with activity .

Q. What advanced techniques validate the compound’s role in modulating neurotransmitter systems?

Methodological Answer:

- Electrophysiology : Patch-clamp recordings in neuronal cells assess ion channel modulation (e.g., GABA receptors) .

- Microdialysis : Measure extracellular dopamine/glutamate levels in rodent brain regions post-administration .

- Behavioral assays : Use models like the forced swim test (depression) or rotarod (motor function) .

Q. How can green chemistry principles be applied to improve the sustainability of its synthesis?

Methodological Answer:

- Solvent-free reactions : Use mechanochemical grinding for cyclization .

- Biocatalysis : Enzymatic catalysts (e.g., lipases) for ester hydrolysis steps .

- Continuous flow reactors : Enhance energy efficiency and reduce waste compared to batch processes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。